![molecular formula C2H8FNOSi B14437498 O-[Fluoro(dimethyl)silyl]hydroxylamine CAS No. 79129-02-5](/img/structure/B14437498.png)
O-[Fluoro(dimethyl)silyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[Fluoro(dimethyl)silyl]hydroxylamine is a chemical compound characterized by the presence of a fluorine atom, two methyl groups, and a silyl group attached to a hydroxylamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of O-[Fluoro(dimethyl)silyl]hydroxylamine typically involves the reaction of hydroxylamine with a fluorinated silylating agent. One common method is the reaction of hydroxylamine with fluorodimethylchlorosilane in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
O-[Fluoro(dimethyl)silyl]hydroxylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used to replace the silyl group.
Major Products Formed
Oxidation: Oximes or nitroso compounds.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted hydroxylamines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
O-[Fluoro(dimethyl)silyl]hydroxylamine has several applications in scientific research:
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of O-[Fluoro(dimethyl)silyl]hydroxylamine involves its ability to act as a nucleophile or electrophile in various chemical reactions. The silyl group can stabilize intermediates and transition states, facilitating the formation of desired products. The fluorine atom can influence the reactivity and selectivity of the compound through electronic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
O-(tert-Butyldimethylsilyl)hydroxylamine: Similar in structure but with a tert-butyl group instead of a fluorine atom.
O-(Trimethylsilyl)hydroxylamine: Contains three methyl groups attached to the silicon atom.
O-(Phenylsilyl)hydroxylamine: Features a phenyl group attached to the silicon atom.
Uniqueness
O-[Fluoro(dimethyl)silyl]hydroxylamine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to other silyl hydroxylamines. This uniqueness makes it valuable for specific applications where the fluorine atom’s influence is beneficial.
Eigenschaften
CAS-Nummer |
79129-02-5 |
|---|---|
Molekularformel |
C2H8FNOSi |
Molekulargewicht |
109.17 g/mol |
IUPAC-Name |
O-[fluoro(dimethyl)silyl]hydroxylamine |
InChI |
InChI=1S/C2H8FNOSi/c1-6(2,3)5-4/h4H2,1-2H3 |
InChI-Schlüssel |
SOVDNLMYKNPFIS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(ON)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


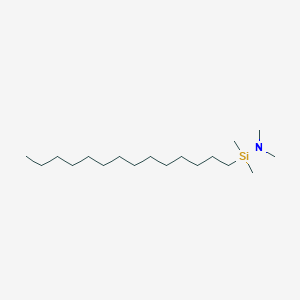
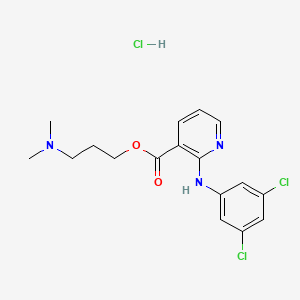
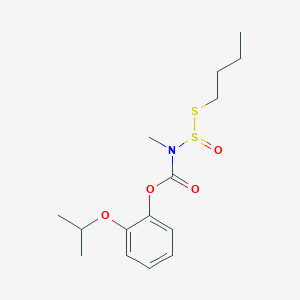

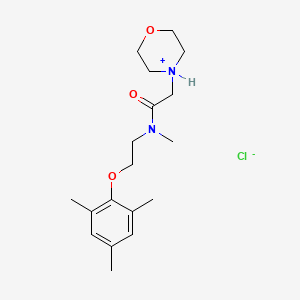


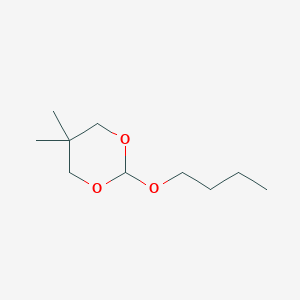
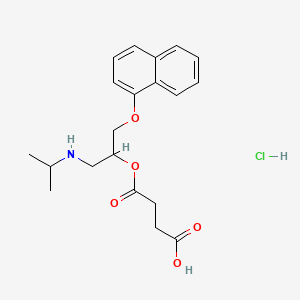

![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)
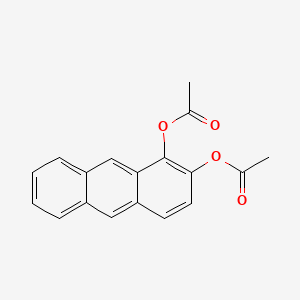
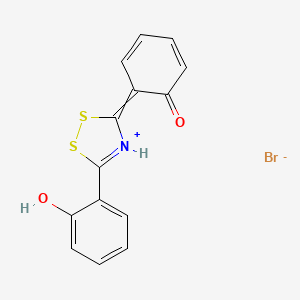
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
